molecular formula C15H17NO3 B3382789 tert-butyl 2-(3-formyl-1H-indol-1-yl)acetate CAS No. 363590-49-2

tert-butyl 2-(3-formyl-1H-indol-1-yl)acetate

Cat. No.: B3382789
CAS No.: 363590-49-2
M. Wt: 259.3 g/mol
InChI Key: PYDAMJBHZPOYTH-UHFFFAOYSA-N
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Description

tert-butyl 2-(3-formyl-1H-indol-1-yl)acetate: is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities. The compound features a tert-butyl ester group and a formyl group attached to the indole ring, making it a versatile intermediate in organic synthesis .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 2-(3-formyl-1H-indol-1-yl)acetate serves as a valuable intermediate for the synthesis of more complex molecules.

Biology

In biological research, indole derivatives, including this compound, are studied for their potential therapeutic properties. They exhibit a range of biological activities, such as anticancer, antimicrobial, and anti-inflammatory effects .

Medicine

In medicine, indole derivatives are explored for their potential as drug candidates. The formyl group in this compound can be modified to enhance its pharmacological properties, making it a promising scaffold for drug development .

Industry

In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl 2-(3-formyl-1H-indol-1-yl)acetate is primarily related to its ability to undergo various chemical reactions. The formyl group can participate in nucleophilic addition reactions, while the indole ring can engage in electrophilic substitution reactions. These reactions enable the compound to interact with biological targets, such as enzymes and receptors, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl 2-(3-formyl-1H-indol-1-yl)acetate is unique due to the presence of the formyl group, which imparts distinct reactivity compared to other similar compounds. The formyl group allows for specific chemical transformations, such as oxidation and reduction, which are not possible with other functional groups like acetyl or hydroxyl .

Properties

IUPAC Name

tert-butyl 2-(3-formylindol-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-15(2,3)19-14(18)9-16-8-11(10-17)12-6-4-5-7-13(12)16/h4-8,10H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYDAMJBHZPOYTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C=C(C2=CC=CC=C21)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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